

# Early-Phase Clinical Studies of R121919 in Depression: A Technical Whitepaper

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## Compound of Interest

Compound Name: R121919

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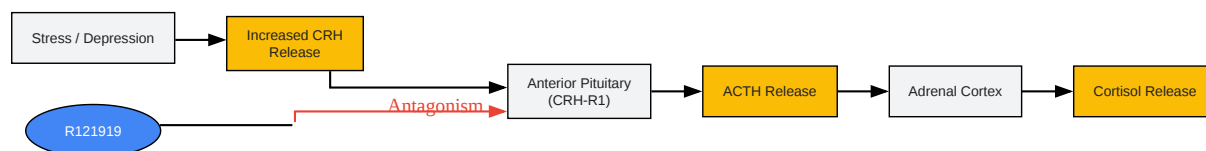
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**R121919**, a potent and selective corticotropin-releasing hormone receptor 1 (CRH-R1) antagonist, emerged as a promising novel therapeutic agent for major depressive disorder (MDD). The rationale for its development was strongly rooted in the neurobiological hypothesis that hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, driven by excessive CRH, is a key pathophysiological mechanism in depression.<sup>[1][2][3]</sup> This whitepaper provides a detailed overview of the early-phase clinical studies of **R121919**, focusing on the available data regarding its mechanism of action, pharmacokinetics, safety, and efficacy in patients with MDD.

## Mechanism of Action: Targeting the Stress Axis

**R121919** is a non-peptide, orally bioavailable small molecule that exhibits high-affinity and selective antagonism of the CRH-R1. In states of chronic stress and depression, elevated levels of CRH in the central nervous system are thought to mediate symptoms such as anxiety, anhedonia, and sleep disturbances through the activation of CRH-R1. By blocking this receptor, **R121919** was hypothesized to normalize HPA axis function and alleviate the core symptoms of depression.



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Figure 1: Hypothesized Mechanism of Action of **R121919**. This diagram illustrates the role of **R121919** in blocking the CRH-R1 at the anterior pituitary, thereby interrupting the HPA axis cascade initiated by stress and depression.

## Early-Phase Clinical Development

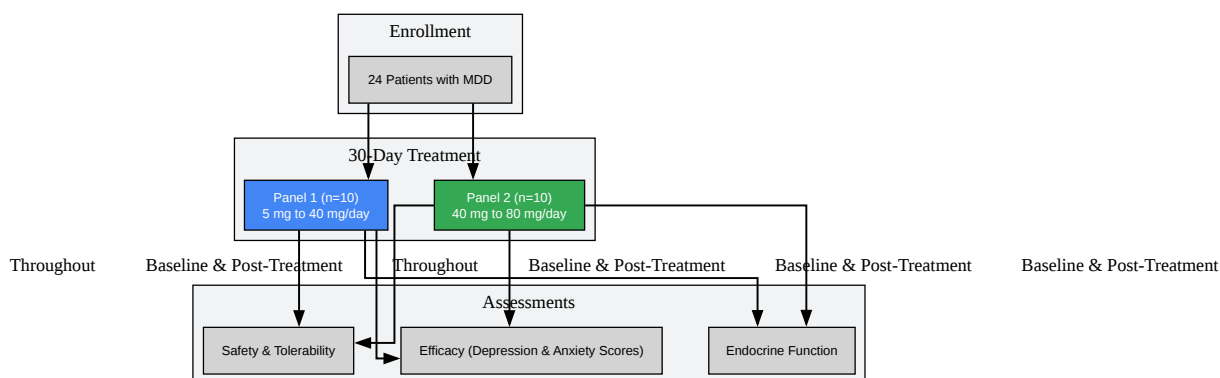
The primary investigation into the antidepressant potential of **R121919** was a Phase IIa open-label, dose-escalation study conducted in Germany.[4][5] This initial trial was designed to assess the safety, tolerability, and preliminary efficacy of **R121919** in patients with MDD.[4][5]

## Experimental Protocol

The study enrolled 24 patients diagnosed with a major depressive episode.[1] Of these, 20 patients completed the 30-day treatment period.[4][5] The participants were divided into two dose-escalation panels:[1][3]

- Panel 1 (n=10): The dosage was escalated from 5 mg to 40 mg daily over the 30-day period.
- Panel 2 (n=10): The dosage was escalated from 40 mg to 80 mg daily over the 30-day period.[1][3]

The primary objectives were to evaluate the safety and tolerability of **R121919** and to gather preliminary data on its antidepressant and anxiolytic effects.[1]



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Figure 2: Experimental Workflow of the Phase IIa Study of **R121919**. This diagram outlines the progression of the study from patient enrollment through the two-panel dose-escalation treatment and subsequent assessments.

## Data Presentation

### Pharmacokinetic Properties

Limited pharmacokinetic data from human studies are available in the public domain. The terminal elimination half-life of **R121919** has been reported to be approximately 30 to 50 hours.

Parameter	Value
Route of Administration	Oral
Absorption	Well absorbed in humans[1]
Terminal Half-Life	~30 - 50 hours

Table 1: Pharmacokinetic Profile of **R121919** in Humans.

## Efficacy Results

The open-label study reported significant reductions in both depression and anxiety scores, as rated by clinicians and patients.<sup>[1]</sup> However, specific quantitative data on the mean changes in rating scales such as the Hamilton Depression Rating Scale (HAM-D) or the Hamilton Anxiety Rating Scale (HAM-A) are not detailed in the available literature. The observed improvement in affective symptomatology was noted to worsen upon discontinuation of the drug.<sup>[1]</sup>

Outcome Measure	Result
Depression Scores	Significant reduction observed <sup>[1]</sup>
Anxiety Scores	Significant reduction observed <sup>[1]</sup>

Table 2: Summary of Efficacy Findings from the Phase IIa Study. Note: Specific mean score changes and statistical values are not publicly available.

## Safety and Tolerability

**R121919** was found to be safe and well-tolerated by the patients in the 30-day study.<sup>[1][4]</sup> Importantly, the study investigated the endocrine effects of CRH-R1 blockade and found that **R121919** did not impair baseline corticotropin and cortisol secretory activity, nor did it blunt the response to an exogenous CRH challenge.<sup>[1][3]</sup> No serious adverse effects were reported on the hypothalamic-pituitary-gonadal system, the hypothalamic-pituitary-thyroid axis, or the renin-angiotensin system.<sup>[3]</sup>

Despite the promising initial findings, the clinical development of **R121919** was discontinued due to the observation of elevated liver enzymes in healthy volunteers in a separate trial.<sup>[4]</sup>

System/Parameter	Observation
General Tolerability	Safe and well-tolerated in the 30-day study[1][4]
HPA Axis Function	No impairment of baseline or CRH-stimulated corticotropin and cortisol secretion[1][3]
Other Endocrine Systems	No adverse effects on gonadal, thyroid, or renin-angiotensin systems[3]
Liver Function	Elevated liver enzymes observed in a separate trial with healthy volunteers, leading to discontinuation[4]

Table 3: Safety and Tolerability Profile of **R121919**.

## Effects on Sleep

A sub-study involving 10 patients from the Phase IIa trial investigated the effects of **R121919** on sleep architecture using electroencephalography (EEG). The results showed a significant increase in slow-wave sleep and a trend towards a decrease in the number of awakenings and REM density. These findings suggest a potential normalizing effect of **R121919** on the sleep disturbances commonly associated with depression.

## Conclusion

The early-phase clinical studies of **R121919** provided preliminary evidence for the therapeutic potential of CRH-R1 antagonism in the treatment of major depressive disorder. The initial open-label trial demonstrated that **R121919** was well-tolerated and showed signals of efficacy in reducing both depressive and anxiety symptoms without adversely affecting the HPA axis's stress response capabilities. However, the development of **R121919** was halted due to safety concerns related to liver enzyme elevations. Despite the discontinuation of **R121919**, these pioneering studies have been instrumental in validating the CRH-R1 as a viable target for the development of novel antidepressants and have paved the way for further research into this class of compounds.

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